molecular formula C14H15NO2 B1631964 Bis(3-methoxyphenyl)amine CAS No. 92248-06-1

Bis(3-methoxyphenyl)amine

Cat. No. B1631964
Key on ui cas rn: 92248-06-1
M. Wt: 229.27 g/mol
InChI Key: SUTJWELGLJHXGI-UHFFFAOYSA-N
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Patent
US08791163B2

Procedure details

Cupric acetate (2.1 mmol) and pyridine (0.25 ml) were added to a vigorously stirred solution of 3-methoxyaniline (1 mmol) and 3-methoxyphenylboronic acid (2 mmol) in dry methylene chloride (3.5 ml), under a nitrogen atmosphere. The reaction mixture was stirred at room temperature for 72 h (the progress of the reaction was monitored by TLC). N-(3-Methoxyphenyl)-3-methoxyaniline (3c) was isolated by direct flash chromatography of the crude reaction mixture following preabsorption on silica gel. Yield (3c): 25%; EI-MS 229 (M+) [Lit.: Urgaonkar, S.; Verkade, J. G. J. Org. Chem. 2004, 69, 9135-9142].
[Compound]
Name
Cupric acetate
Quantity
2.1 mmol
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:13]=[CH:14][CH:15]=1)[NH2:12].[CH3:16][O:17][C:18]1[CH:19]=[C:20](B(O)O)[CH:21]=[CH:22][CH:23]=1>C(Cl)Cl>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([NH:12][C:22]2[CH:21]=[CH:20][CH:19]=[C:18]([O:17][CH3:16])[CH:23]=2)[CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Cupric acetate
Quantity
2.1 mmol
Type
reactant
Smiles
Name
Quantity
0.25 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1 mmol
Type
reactant
Smiles
COC=1C=C(N)C=CC1
Name
Quantity
2 mmol
Type
reactant
Smiles
COC=1C=C(C=CC1)B(O)O
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 72 h (the progress of the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)NC1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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